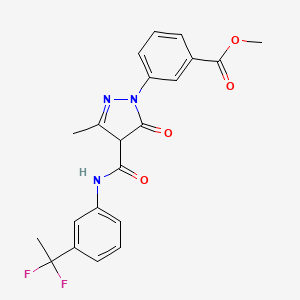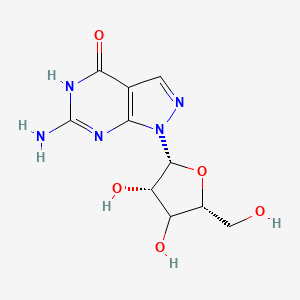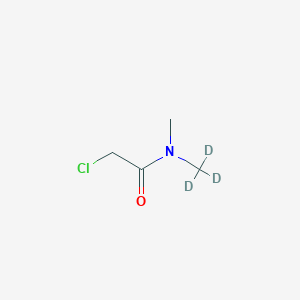
Neuraminidase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-2 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound has shown promise in inhibiting this enzyme, thereby preventing the spread of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-2 typically involves a multi-step process that includes the formation of key intermediates. The general procedure involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, one common synthetic route may involve the use of a pharmacophore model for virtual screening, followed by molecular docking and molecular dynamics simulations to predict binding modes and energies .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Neuraminidase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
Neuraminidase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: It is explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Neuraminidase-IN-2 exerts its effects by binding to the active site of neuraminidase, thereby inhibiting its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids, which is essential for the release of new viral particles from infected cells . By blocking this process, this compound effectively halts the spread of the virus.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used as an antiviral drug.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for treating influenza.
Uniqueness
Neuraminidase-IN-2 is unique in its specific binding affinity and inhibitory potency against neuraminidase. Unlike some other inhibitors, it may offer advantages in terms of reduced resistance development and broader spectrum activity against various influenza strains .
Properties
Molecular Formula |
C29H38N2O6 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1 |
InChI Key |
KCIPEQXLMDETCG-UPRLRBBYSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)







![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)



